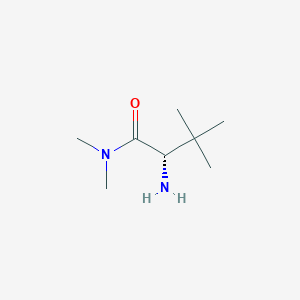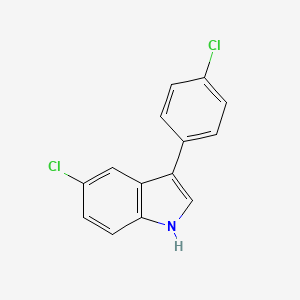![molecular formula C12H19NO4 B3113846 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid CAS No. 1984825-25-3](/img/structure/B3113846.png)
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid
Descripción general
Descripción
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
The synthesis of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 4-azaspiro[2.4]heptane and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 4-azaspiro[2.4]heptane in an appropriate solvent (e.g., dichloromethane) at low temperature. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group can be replaced by other functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids (e.g., hydrochloric acid for Boc removal), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation).
Major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds and nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid depends on its specific application . In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc group can protect the amine functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid can be compared with other spirocyclic compounds and Boc-protected amines :
Similar Compounds: Examples include 4-azaspiro[2.4]heptane-5-carboxylic acid, 4-azaspiro[2.4]heptane-4,5-dicarboxylic acid, and Boc-protected piperidines.
Uniqueness: The unique spirocyclic structure and the presence of both a Boc-protected amine and a carboxylic acid group make this compound particularly versatile in synthetic chemistry. Its stability and reactivity profile distinguish it from other similar compounds.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3113834.png)




![1-Azaspiro[3.3]heptane hydrochloride](/img/structure/B3113873.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)

